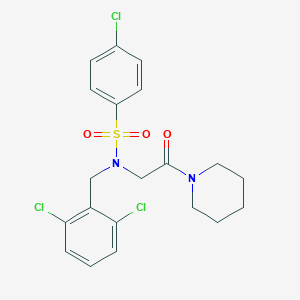![molecular formula C27H26N2O4S B297467 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide, also known as DMNTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide exerts its effects by binding to and activating the GPR55 receptor, leading to downstream signaling events that ultimately result in changes in cellular behavior. The precise mechanism of action of this compound is still being investigated, but it is thought to involve the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the activation of various intracellular signaling pathways. This compound has also been shown to have anti-inflammatory effects in various cell types, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide in lab experiments is its potency and selectivity for the GPR55 receptor. This allows researchers to investigate the specific role of this receptor in various biological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a variety of potential future directions for research involving N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide. One area of interest is the development of novel therapeutics targeting the GPR55 receptor, which may have applications in the treatment of various diseases including cancer and inflammatory disorders. Additionally, further investigation into the downstream signaling pathways activated by this compound may provide insights into the regulation of various physiological processes. Finally, the development of more potent and selective agonists of the GPR55 receptor may allow for more precise investigation of the role of this receptor in various biological systems.
Méthodes De Synthèse
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with 2-bromo-5-methylthiazole, followed by reaction with 6-methyl-2-naphthaldehyde and subsequent condensation with ethyl acetoacetate. Other methods for synthesizing this compound have also been reported in the scientific literature.
Applications De Recherche Scientifique
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and their downstream signaling pathways. This compound has been shown to be a potent and selective agonist of the GPR55 receptor, which is involved in a variety of physiological processes including pain sensation, inflammation, and cancer progression.
Propriétés
Formule moléculaire |
C27H26N2O4S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methylnaphthalen-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C27H26N2O4S/c1-16-5-6-19-14-20(8-7-18(19)13-16)23(30)10-12-25(31)28-27-29-26(17(2)34-27)22-15-21(32-3)9-11-24(22)33-4/h5-9,11,13-15H,10,12H2,1-4H3,(H,28,29,31) |
Clé InChI |
GLFZXSAEMLFLHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)

![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)
